molecular formula C6H5ClN4 B13667252 8-Chloro-6-methyl-[1,2,4]triazolo[1,5-a]pyrazine

8-Chloro-6-methyl-[1,2,4]triazolo[1,5-a]pyrazine

Cat. No.: B13667252
M. Wt: 168.58 g/mol
InChI Key: IIVJQXHXFZMVBF-UHFFFAOYSA-N
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Description

8-Chloro-6-methyl-[1,2,4]triazolo[1,5-a]pyrazine is a heterocyclic compound that belongs to the class of triazolopyrazines. This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrazine ring, with chlorine and methyl substituents at specific positions. The presence of these substituents imparts distinct chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Chloro-6-methyl-[1,2,4]triazolo[1,5-a]pyrazine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 6-chloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine with hydrazine hydrate, followed by cyclization with formic acid. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process typically includes the use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent flow rates. This approach minimizes the risk of side reactions and enhances the overall efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

8-Chloro-6-methyl-[1,2,4]triazolo[1,5-a]pyrazine undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom in the compound can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate in the presence of a suitable solvent (e.g., dimethylformamide) and a catalyst (e.g., copper(I) iodide).

    Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.

Major Products Formed

    Substitution: Formation of 8-azido-6-methyl-[1,2,4]triazolo[1,5-a]pyrazine or 8-thiocyanato-6-methyl-[1,2,4]triazolo[1,5-a]pyrazine.

    Oxidation: Formation of this compound N-oxide.

    Reduction: Formation of this compound hydride.

Scientific Research Applications

8-Chloro-6-methyl-[1,2,4]triazolo[1,5-a]pyrazine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 8-Chloro-6-methyl-[1,2,4]triazolo[1,5-a]pyrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific biological context and the nature of the target molecule.

Comparison with Similar Compounds

8-Chloro-6-methyl-[1,2,4]triazolo[1,5-a]pyrazine can be compared with other similar compounds, such as:

    8-Chloro-1,2,4-triazolo[4,3-a]pyrazine: Similar structure but different substitution pattern, leading to distinct chemical and biological properties.

    1,2,4-Triazolo[4,3-a]quinoxaline: Contains a quinoxaline ring instead of a pyrazine ring, resulting in different pharmacological activities.

    5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyrazine: Lacks the chlorine and methyl substituents, affecting its reactivity and biological interactions.

Properties

Molecular Formula

C6H5ClN4

Molecular Weight

168.58 g/mol

IUPAC Name

8-chloro-6-methyl-[1,2,4]triazolo[1,5-a]pyrazine

InChI

InChI=1S/C6H5ClN4/c1-4-2-11-6(5(7)10-4)8-3-9-11/h2-3H,1H3

InChI Key

IIVJQXHXFZMVBF-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C(=NC=N2)C(=N1)Cl

Origin of Product

United States

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